molecular formula C10H13ClN2 B1371397 5-Chloro-2-(piperidin-4-YL)pyridine

5-Chloro-2-(piperidin-4-YL)pyridine

Cat. No.: B1371397
M. Wt: 196.67 g/mol
InChI Key: MSOARNQBWUWZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(piperidin-4-YL)pyridine is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

The compound is primarily investigated for its applications in the pharmaceutical industry. Its derivatives are known to be involved in various therapeutic areas, including:

  • Cancer Therapy : Research indicates that derivatives of 5-Chloro-2-(piperidin-4-yl)pyridine may act as inhibitors of key oncogenic pathways, particularly involving anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). These pathways are crucial for the proliferation of certain cancer cells, making this compound a candidate for targeted cancer therapies.
  • Metalloproteinase Inhibition : The compound has been studied for its ability to inhibit matrix metalloproteinases (MMPs), enzymes implicated in various inflammatory diseases and cancer metastasis. Inhibition of MMP activity can be beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
  • Neurological Disorders : There is emerging interest in the potential use of this compound in treating neurological conditions due to its interactions with neurotransmitter receptors. Its piperidine structure allows it to modulate various biochemical pathways related to neuropharmacology.

The biological activity of this compound is primarily linked to its interactions with specific biological targets:

  • Enzyme Inhibition : Compounds containing piperidine and pyridine moieties often exhibit enzyme inhibition properties, which are critical for their therapeutic effects. Studies have shown that this compound can selectively bind to various enzymes, impacting their activity and leading to potential therapeutic outcomes.
  • Receptor Binding : The unique structure of this compound allows it to interact with multiple receptors, which is essential for drug design aimed at modulating receptor activity for therapeutic benefits.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, including chlorination of the pyridine ring followed by the introduction of the piperidinyl group. Variations in synthesis can lead to different derivatives with distinct pharmacological profiles.

Several studies have documented the efficacy of this compound in various experimental setups:

  • A study focused on the inhibition of MMPs demonstrated that formulations containing this compound significantly reduced MMP activity in vitro, suggesting potential applications in treating inflammatory diseases .
  • Another research initiative explored its binding affinity towards ALK and ROS1, finding that modifications to the piperidine moiety could enhance selectivity and potency against these targets, paving the way for new cancer therapies.
  • Investigations into its neurological effects revealed promising results regarding modulation of neurotransmitter systems, indicating potential use in treating conditions like anxiety and depression.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

5-chloro-2-piperidin-4-ylpyridine

InChI

InChI=1S/C10H13ClN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2

InChI Key

MSOARNQBWUWZMS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Platinum dioxide (58 mg) was added to a mixture of 5-chloro-1′,2′,3′,6′-tetrahydro[2,4′]bipyridinyl (500 mg) and ethyl acetate (50 ml) under argon. The atmosphere was replaced by hydrogen and the mixture was vigorously stirred for 3 hours. The catalyst was filtered off with suction and the filtrate was concentrated. The product with the molecular weight of 196.68 (C10H13ClN2); MS (ESI): 197 (M+H+) was obtained in this way.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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500 mg
Type
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Reaction Step Two
Quantity
58 mg
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Reaction Step Two

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